molecular formula C11H17NO B1609542 2-[3-(Dimethylamino)phenyl]propan-2-ol CAS No. 92546-72-0

2-[3-(Dimethylamino)phenyl]propan-2-ol

Cat. No.: B1609542
CAS No.: 92546-72-0
M. Wt: 179.26 g/mol
InChI Key: DUQOFVWNCLVPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Dimethylamino)phenyl]propan-2-ol is an organic compound with the molecular formula C11H17NO It is a tertiary alcohol with a dimethylamino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)phenyl]propan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-(Dimethylamino)benzaldehyde with a suitable reducing agent, such as sodium borohydride, in the presence of a solvent like ethanol. The reaction proceeds as follows:

3-(Dimethylamino)benzaldehyde+NaBH4This compound\text{3-(Dimethylamino)benzaldehyde} + \text{NaBH}_4 \rightarrow \text{this compound} 3-(Dimethylamino)benzaldehyde+NaBH4​→this compound

Another method involves the Grignard reaction, where 3-(Dimethylamino)benzyl chloride reacts with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)phenyl]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield different products depending on the reducing agent used. For example, catalytic hydrogenation can reduce the phenyl ring.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: 2-[3-(Dimethylamino)phenyl]propan-2-one

    Reduction: Various reduced derivatives depending on the specific reaction conditions

    Substitution: A range of substituted derivatives with different functional groups

Scientific Research Applications

2-[3-(Dimethylamino)phenyl]propan-2-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)phenyl]propan-2-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their activity. The compound may also modulate specific pathways, depending on its chemical structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Dimethylamino)phenyl]ethanol
  • 2-[3-(Dimethylamino)phenyl]propan-1-ol
  • 2-[4-(Dimethylamino)phenyl]propan-2-ol

Uniqueness

2-[3-(Dimethylamino)phenyl]propan-2-ol is unique due to the specific positioning of the dimethylamino group on the phenyl ring and the presence of the tertiary alcohol group. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

92546-72-0

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-[3-(dimethylamino)phenyl]propan-2-ol

InChI

InChI=1S/C11H17NO/c1-11(2,13)9-6-5-7-10(8-9)12(3)4/h5-8,13H,1-4H3

InChI Key

DUQOFVWNCLVPJP-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC(=CC=C1)N(C)C)O

Canonical SMILES

CC(C)(C1=CC(=CC=C1)N(C)C)O

Origin of Product

United States

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